molecular formula C7H5NO2S B15358350 Methyl 2-ethynyl-1,3-thiazole-5-carboxylate

Methyl 2-ethynyl-1,3-thiazole-5-carboxylate

Cat. No.: B15358350
M. Wt: 167.19 g/mol
InChI Key: HYMDHCXDWLJTLO-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-1,3-thiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethynylmagnesium bromide with 5-chloro-1,3-thiazole-2-carboxylic acid methyl ester. The reaction is usually carried out in anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or other derivatives.

Scientific Research Applications

Methyl 2-ethynyl-1,3-thiazole-5-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-ethynyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Comparison with Similar Compounds

  • 2-ethylthiazole

  • 2-methylthiazole

  • 2-phenylthiazole

  • 2-bromothiazole

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Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 2-ethynyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H5NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h1,4H,2H3

InChI Key

HYMDHCXDWLJTLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)C#C

Origin of Product

United States

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